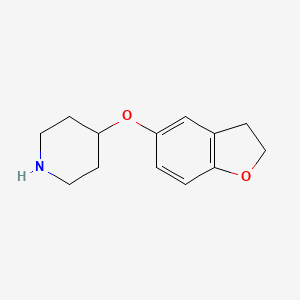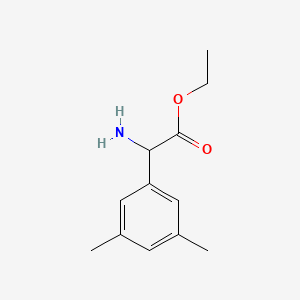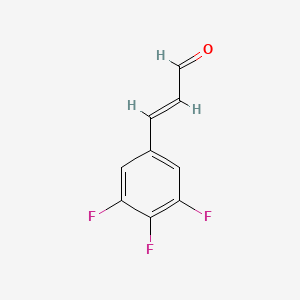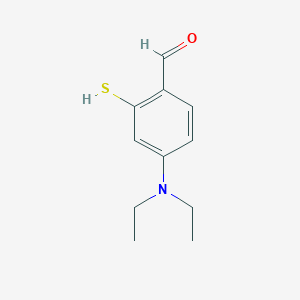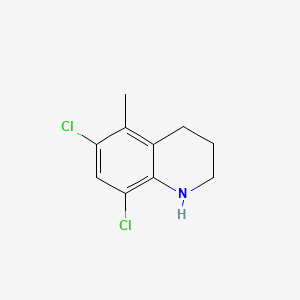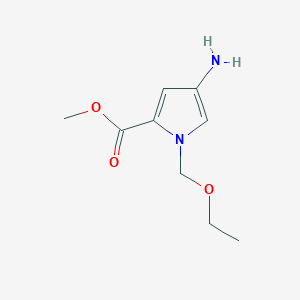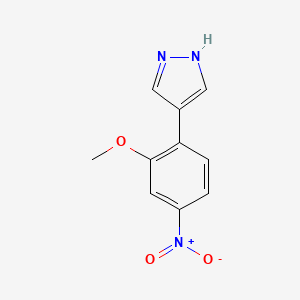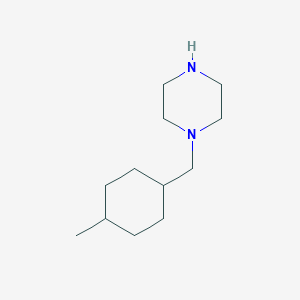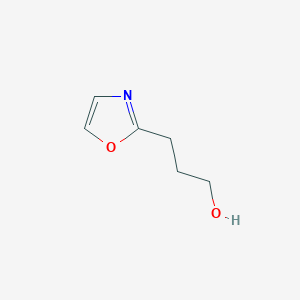
3-(1,3-Oxazol-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Oxazol-2-yl)propan-1-ol is a heterocyclic organic compound with the molecular formula C6H9NO2. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Oxazol-2-yl)propan-1-ol typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and reagents to ensure cost-effectiveness and scalability. The process may involve multiple steps, including the preparation of intermediates and final cyclization to form the oxazole ring.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Oxazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazole ring can be reduced under specific conditions to form saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can facilitate the substitution of the hydroxyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the oxazole ring can produce saturated heterocycles.
Scientific Research Applications
3-(1,3-Oxazol-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Oxazol-2-yl)propan-1-ol and its derivatives involves interactions with various molecular targets. For instance, oxazole derivatives have been shown to inhibit enzymes and disrupt cellular processes in microorganisms, leading to their antimicrobial effects . The specific pathways and targets depend on the structure of the derivative and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis-(1,2,3-triazol-1-yl)-propan-2-ol: This compound features a triazole ring instead of an oxazole ring and has shown significant antifungal activity.
Fluconazole: A well-known antifungal agent with a triazole ring, used as a reference compound in studies of similar molecules.
Uniqueness
3-(1,3-Oxazol-2-yl)propan-1-ol is unique due to its oxazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-(1,3-oxazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H9NO2/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,1-2,4H2 |
InChI Key |
BMFGDEJXSARJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


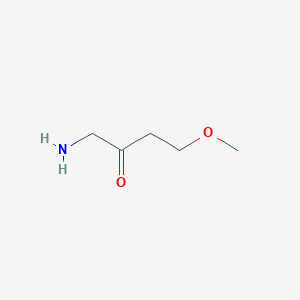
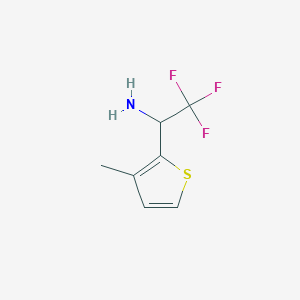
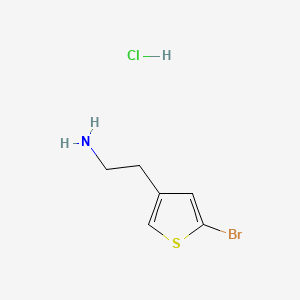
![3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13580302.png)
